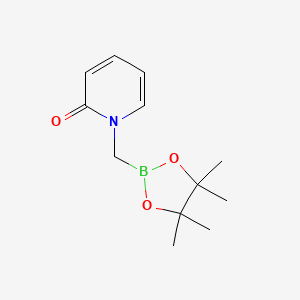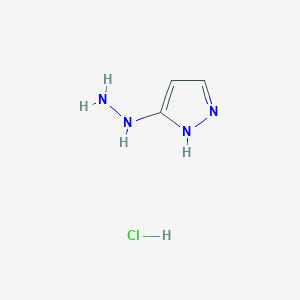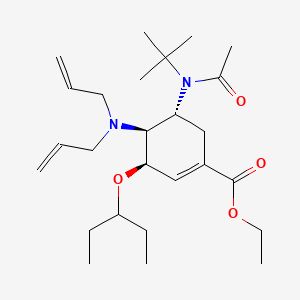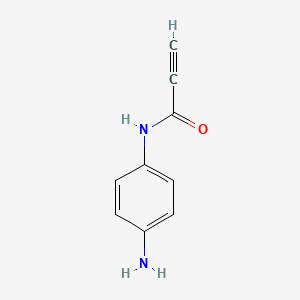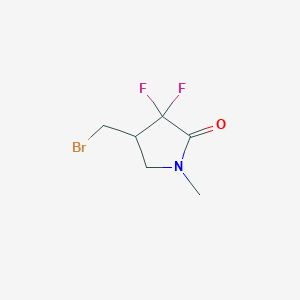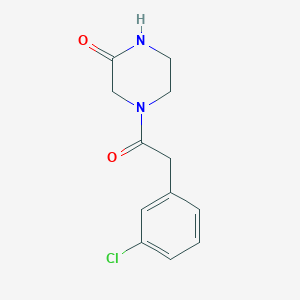
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one is a compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-chlorophenyl group and an acetyl group, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical and chemical industries .
化学反应分析
Types of Reactions
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives of piperazine.
科学研究应用
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
作用机制
The mechanism of action of 4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in various biological effects . The compound may also interact with dopamine and serotonin receptors, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A related compound with similar biological activities.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative with distinct pharmacological properties.
Uniqueness
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group and 3-chlorophenyl substitution make it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC 名称 |
4-[2-(3-chlorophenyl)acetyl]piperazin-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-3-1-2-9(6-10)7-12(17)15-5-4-14-11(16)8-15/h1-3,6H,4-5,7-8H2,(H,14,16) |
InChI 键 |
JBAXRNKGINVWSX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(=O)N1)C(=O)CC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
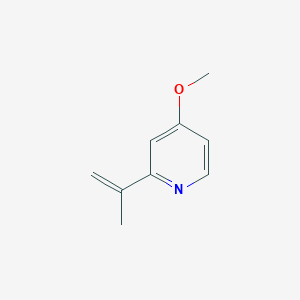
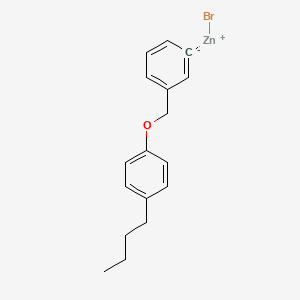
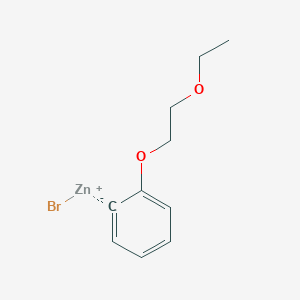
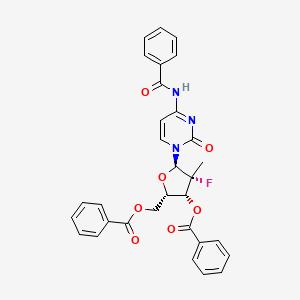

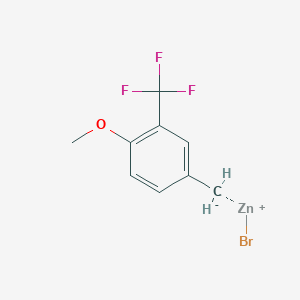
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
